N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-(2,4-Difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-difluorophenyl group on one amide nitrogen and a 2-(1-tosylpiperidin-2-yl)ethyl moiety on the other.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-5-8-18(9-6-15)32(30,31)27-13-3-2-4-17(27)11-12-25-21(28)22(29)26-20-10-7-16(23)14-19(20)24/h5-10,14,17H,2-4,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWULVEIFZPZLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This compound features a unique structure characterized by the presence of a difluorophenyl group and a tosylpiperidine moiety, which may contribute to its biological activity.
Chemical Formula and Structure
- IUPAC Name : N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Molecular Formula : C17H20F2N4O3S
- Molecular Weight : 396.43 g/mol
The biological activity of N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is primarily attributed to its interaction with various molecular targets. The difluorophenyl group enhances hydrophobic interactions with protein targets, while the tosylpiperidine moiety is likely involved in hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative disease treatment.
In Vitro Studies
In vitro studies have demonstrated that N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |
| U87MG (glioblastoma) | 12 | Disruption of cell cycle progression |
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound. Notable findings include:
- Tumor Growth Inhibition : In mouse models bearing xenograft tumors, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Safety Profile : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed.
Clinical Implications
Given its promising biological activities, N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is being considered for further clinical investigation. Researchers are exploring its potential as a lead compound for developing new anticancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
Direct Structural Analogs
The following compounds share the oxalamide core but differ in substituents, leading to variations in molecular weight, solubility, and bioactivity:
Key Observations :
- The 2,4-difluorophenyl group in the target compound distinguishes it from analogs with mono-fluorinated (e.g., 3-fluorophenyl in ) or non-halogenated aryl groups.
- The tosylpiperidinyl moiety contrasts with thiazole-containing () or alternative sulfonyl-substituted (e.g., 4-chlorophenylsulfonyl in ) derivatives.
- Molecular weights range from 411.5 to 467.9, suggesting differences in lipophilicity and solubility.
Functional Analogs in Flavor and Medicinal Chemistry
Umami Flavor Compounds: S336 and S5456
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Methoxybenzyl and pyridylethyl substituents.
- 16.099) used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Safety: NOEL = 100 mg/kg/day (rat); margin of safety >33 million in Europe and the USA .
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Antiviral and Antimicrobial Oxalamides
- BNM-III-170: A CD4-binding HIV entry inhibitor with a guanidinomethyl group and chlorofluorophenyl substituents. Synthesized as a bis-trifluoroacetate salt, highlighting the role of charged groups in targeting viral entry .
- GMC Series : Antimicrobial oxalamides (e.g., GMC-2: N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) with halogenated aryl and isoindoline-dione groups. Activity linked to halogen electronegativity and ring systems .
Solubility and Stability
- S336: Soluble in non-polar solvents; insoluble in water .
- Tosylpiperidinyl Analogs: The tosyl group likely enhances stability against hydrolysis compared to non-sulfonylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
